2-氨基-3-膦酸丙酸

科学研究应用

DL-2-氨基-3-膦酰丙酸具有广泛的科学研究应用,包括:

作用机制

DL-2-氨基-3-膦酰丙酸通过充当I组代谢型谷氨酸受体(mGluR1)的竞争性拮抗剂而发挥作用。 它抑制谷氨酸对这些受体的激活,从而调节大脑中的兴奋性信号传导 . 此外,它抑制磷酸丝氨酸磷酸酶,影响参与细胞信号通路的蛋白质的磷酸化状态 .

生化分析

Biochemical Properties

2-Amino-3-phosphonopropionic acid is a potent antagonist of the metabotropic glutamate receptor . It interacts with enzymes such as phosphoserine phosphatase . The nature of these interactions involves the blocking of phosphoinositide turnover mediated by the metabotropic glutamate receptor .

Cellular Effects

In the context of cellular effects, 2-Amino-3-phosphonopropionic acid has been found to have significant neuroprotective effects. For instance, it has been shown to protect primary neurons from oxygen-glucose deprivation-induced injury . It influences cell function by affecting the viability and apoptosis of neurons, and by regulating the expressions of phospho-Akt1 and cytochrome c .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-3-phosphonopropionic acid involves its role as an inhibitor of phosphoserine phosphatase and an antagonist of the metabotropic glutamate receptor . It exerts its effects at the molecular level by blocking phosphoinositide turnover mediated by the metabotropic glutamate receptor .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of 2-Amino-3-phosphonopropionic acid in laboratory settings are limited, it’s known that this compound has been used in various research contexts, including studies on long-term depression in the hippocampus .

Dosage Effects in Animal Models

In animal models, specifically in rats, it has been observed that 2-Amino-3-phosphonopropionic acid has a neurotoxic effect at high doses . It has also been found to have significant neuroprotective effects in gerbils subjected to cerebral ischemia .

Subcellular Localization

Given its role as an antagonist of the metabotropic glutamate receptor, it is likely to be involved in processes occurring at the cell membrane where these receptors are typically located .

准备方法

合成路线和反应条件

DL-2-氨基-3-膦酰丙酸可以通过多种合成路线合成。一种常用的方法是使2-氨基-3-膦酰丙酸与适当的试剂在受控条件下反应。 反应通常需要使用诸如水或水性缓冲液之类的溶剂,并且通过结晶或其他纯化技术纯化产物 .

工业生产方法

DL-2-氨基-3-膦酰丙酸的工业生产涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。 该过程可能包括溶剂萃取,结晶和干燥等步骤,以获得高纯度形式的最终产物 .

化学反应分析

反应类型

DL-2-氨基-3-膦酰丙酸会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化产物。

还原: 它也可以经历还原反应,生成该化合物的还原形式。

常用的试剂和条件

这些反应中使用的常见试剂包括氧化剂,还原剂和各种催化剂。 反应通常在受控温度和pH条件下进行,以确保形成所需产物 .

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化反应可能会生成氧化衍生物,而还原反应会生成该化合物的还原形式 .

相似化合物的比较

DL-2-氨基-3-膦酰丙酸在其作为代谢型谷氨酸受体拮抗剂和磷酸丝氨酸磷酸酶抑制剂的双重作用中是独一无二的。类似的化合物包括:

L-2-氨基-3-膦酰丙酸: DL-2-氨基-3-膦酰丙酸的特异性对映异构体,具有相似的性质.

D-2-氨基-3-膦酰丙酸: 另一种具有不同药理作用的对映异构体.

其他mGluR拮抗剂: 诸如LY341495和MPEP之类的化合物,它们也靶向代谢型谷氨酸受体,但可能具有不同的选择性和效力.

DL-2-氨基-3-膦酰丙酸因其对mGluR1和磷酸丝氨酸磷酸酶的综合作用而脱颖而出,使其成为神经科学和药理学研究中宝贵的工具 .

属性

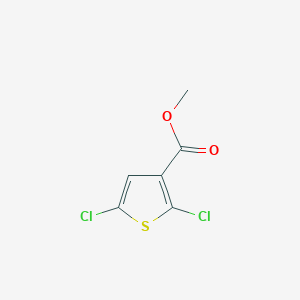

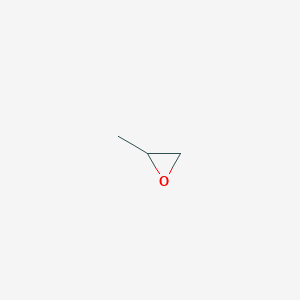

IUPAC Name |

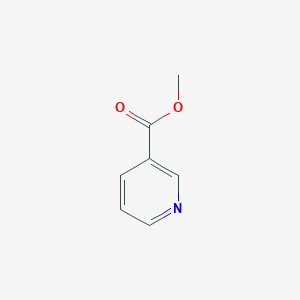

2-amino-3-phosphonopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTABPSJONFLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863590 | |

| Record name | 3-Phosphonoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Amino-3-phosphonopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5652-28-8, 23052-80-4, 20263-06-3 | |

| Record name | 2-Amino-3-phosphonopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5652-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-phosphonopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005652288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC133887 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanine, 3-phosphono- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phosphonoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Amino-3-phosphonopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-PHOSPHONOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H89G8110O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-3-phosphonopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 2-amino-3-phosphonopropionic acid in the central nervous system?

A1: 2-amino-3-phosphonopropionic acid acts primarily as an antagonist of metabotropic glutamate receptors (mGluRs) [, , , , ]. These receptors play a crucial role in modulating synaptic transmission and neuronal excitability.

Q2: What downstream effects are observed upon 2-amino-3-phosphonopropionic acid binding to metabotropic glutamate receptors?

A2: The downstream effects of 2-amino-3-phosphonopropionic acid binding to mGluRs are diverse and depend on the specific subtype of mGluR involved. Some observed effects include:

- Modulation of cAMP accumulation: 2-amino-3-phosphonopropionic acid can both enhance and inhibit cAMP formation, depending on the mGluR subtype and the presence of other neurotransmitters like noradrenaline [, ].

- Regulation of intracellular calcium: Activation of certain mGluRs by 2-amino-3-phosphonopropionic acid can influence intracellular calcium levels. In chick Purkinje neurons, 2-amino-3-phosphonopropionic acid has been linked to Ca2+ channel modulation, potentially involving N- and L-type Ca2+ currents [].

- Influence on glutamate release: Research suggests that 2-amino-3-phosphonopropionic acid may indirectly affect glutamate release by modulating the activity of presynaptic mGluRs [].

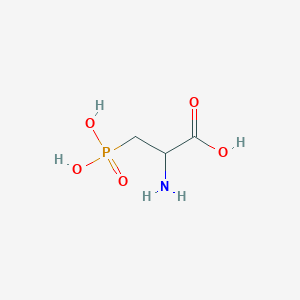

Q3: What is the molecular formula and weight of 2-amino-3-phosphonopropionic acid?

A3: The molecular formula of 2-amino-3-phosphonopropionic acid is C3H8NO5P, and its molecular weight is 169.07 g/mol.

Q4: Is there any spectroscopic data available for characterizing 2-amino-3-phosphonopropionic acid?

A6: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and electronic absorption spectra, has been used to study the interaction of 2-amino-3-phosphonopropionic acid with pyridoxal 5'-phosphate (PLP) []. This research provided information on the formation constant of the Schiff base species and the protonation constants of 2-amino-3-phosphonopropionic acid.

Q5: Does 2-amino-3-phosphonopropionic acid exhibit any catalytic properties?

A7: While not a catalyst itself, 2-amino-3-phosphonopropionic acid is involved in a model system for phosphonatase activity. Studies have shown that vitamin B6 and metal ions can catalyze the transamination and dephosphonylation of 2-amino-3-phosphonopropionic acid, ultimately yielding alanine and pyridoxal [].

Q6: How does modification of the 2-amino-3-phosphonopropionic acid structure influence its activity?

A8: Specific structural modifications of 2-amino-3-phosphonopropionic acid, particularly those influencing the size and charge of the molecule, can significantly impact its binding affinity to different mGluR subtypes. For instance, adding a methyl group to the nitrogen atom can alter its pharmacological properties [, ].

Q7: Are there any studies on the pharmacokinetics of 2-amino-3-phosphonopropionic acid?

A9: While specific ADME data is limited in the provided research, some studies indicate that 2-amino-3-phosphonopropionic acid can cross the blood-brain barrier, as demonstrated by its neurotoxic effects following intracaudatal injection in rats [].

Q8: What is the efficacy of 2-amino-3-phosphonopropionic acid in animal models of pain?

A10: Intrathecal administration of 2-amino-3-phosphonopropionic acid failed to reduce mechanical hyperalgesia in a rat model of postoperative pain, indicating a potential lack of efficacy in this specific pain state [].

Q9: Is there research on the environmental impact of 2-amino-3-phosphonopropionic acid?

A11: 2-amino-3-phosphonopropionic acid is a naturally occurring phosphonate found in various organisms, including humans [, ]. While its specific environmental impact is not addressed in the provided research, understanding the degradation pathways and potential effects of synthetic 2-amino-3-phosphonopropionic acid on ecosystems requires further investigation.

Q10: What analytical techniques are employed to study 2-amino-3-phosphonopropionic acid?

A10: Various analytical methods have been used to study 2-amino-3-phosphonopropionic acid, including:

- High-performance liquid chromatography (HPLC): Used to analyze the release of glutamate from cells treated with 2-amino-3-phosphonopropionic acid [].

- Ion-exchange chromatography: Employed for the separation and detection of 2-amino-3-phosphonopropionic acid in human tissues [, ].

- NMR spectroscopy: Utilized to investigate the interaction of 2-amino-3-phosphonopropionic acid with pyridoxal 5'-phosphate [].

Q11: Has 2-amino-3-phosphonopropionic acid been found in natural sources?

A13: Yes, 2-amino-3-phosphonopropionic acid, alongside another phosphonate called ciliatine, has been detected in various human tissues, including the brain, heart, liver, and intestine [, ]. This discovery highlights the natural occurrence of phosphonic acids in mammals and suggests their involvement in physiological processes.

Q12: Are there bacterial species capable of degrading 2-amino-3-phosphonopropionic acid?

A14: Research has identified a gene cluster in the bacterium Variovorax sp. Pal2 responsible for the degradation of 2-amino-3-phosphonopropionic acid []. This cluster encodes for enzymes involved in the breakdown of the carbon-phosphorus bond, allowing the bacterium to utilize 2-amino-3-phosphonopropionic acid as a sole carbon and energy source.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。